molecular formula C19H28N2O5S B6481671 2-(butylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid CAS No. 1047980-02-8

2-(butylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid

Cat. No.: B6481671
CAS No.: 1047980-02-8
M. Wt: 396.5 g/mol
InChI Key: DQLNPDZUYMNGFI-UHFFFAOYSA-N
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Description

2-(butylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid is a useful research compound. Its molecular formula is C19H28N2O5S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.17189317 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Step 1: Synthesis begins with the preparation of 3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. This involves a Friedel-Crafts acylation reaction followed by a reduction process.

    • Step 2: The intermediate product is then reacted with butylamine in the presence of a coupling agent like EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) to form the butylamino derivative.

    • Step 3: The final step involves the carbamoylation of the intermediate to produce the target compound. This step typically requires the use of carbamoyl chloride under controlled conditions.

  • Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the compound's high purity.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    • Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    • Substitution: Nucleophilic substitution can occur at the butylamino or carbamoyl groups, depending on the reagents used.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    • Substitution: Various halogenated reagents and catalysts can facilitate substitution reactions.

  • Major Products: The products formed depend on the reaction conditions and reagents used. For instance, oxidation typically yields sulfoxides or sulfones, while reduction produces alcohols or amines.

Scientific Research Applications: This compound has found extensive use in scientific research due to its versatile chemical properties. Applications include:

  • Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

  • Biology: Researchers use it to study enzyme-substrate interactions and biochemical pathways.

  • Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific biochemical pathways.

  • Industry: Its unique properties make it useful in manufacturing specialty chemicals and materials.

Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets. It may inhibit or activate enzymes, alter cellular pathways, or bind to receptor sites. These interactions depend on its molecular structure and the specific biochemical environment.

Comparison with Similar Compounds

  • **2-(ethylamino)-3-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid

  • **2-(methylamino)-3-{[3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid

  • Uniqueness: Compared to similar compounds, 2-(butylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid has a unique butylamino group that influences its chemical reactivity and biological interactions, making it particularly useful for specific research applications.

  • Properties

    IUPAC Name

    2-(butylamino)-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H28N2O5S/c1-3-5-10-20-13(18(23)24)11-15(22)21-17-16(19(25)26-4-2)12-8-6-7-9-14(12)27-17/h13,20H,3-11H2,1-2H3,(H,21,22)(H,23,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DQLNPDZUYMNGFI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCNC(CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)C(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H28N2O5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    396.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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